molecular formula C18H22FN B12292381 1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine

1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine

Cat. No.: B12292381
M. Wt: 271.4 g/mol
InChI Key: PDTGGQHFGXMDGP-UHFFFAOYSA-N
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Description

1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine is a fluorinated amine derivative characterized by a pentan-2-amine backbone substituted with a fluorine atom at position 4, a methyl group at position 4, and two phenyl groups at position 1 (Figure 1). Fluorine’s electronegativity and lipophilicity-enhancing properties may improve metabolic stability and bioavailability, while the diphenyl motif could influence binding interactions in bioactive compounds .

Properties

IUPAC Name

1-fluoro-4-methyl-1,1-diphenylpentan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN/c1-14(2)13-17(20)18(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTGGQHFGXMDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization-Fluorination of Primary Amines

A cornerstone of aromatic fluorination, the Schiemann reaction, involves diazotization of primary amines followed by thermal decomposition of diazonium tetrafluoroborates. While traditionally applied to aryl amines, adaptations for aliphatic systems have been documented. For 1-fluoro-4-methyl-1,1-diphenylpentan-2-amine, a hypothetical pathway involves:

  • Synthesis of Primary Amine Precursor :

    • Preparation of 2-amino-4-methyl-1,1-diphenylpentane via reductive amination of 4-methyl-1,1-diphenylpentan-2-one using ammonium acetate and sodium cyanoborohydride.
    • Yield optimization through pH control (pH 6–7) and methanol/THF solvent systems.
  • Diazotization in Hydrogen Fluoride Complexes :

    • Reaction of the primary amine with sodium nitrite (1.1–1.5 eq) in HF/tetrahydrofuran (4:1 v/v) at −10°C under ultrasound (200 W/cm²).
    • Critical parameters:
      • Ultrasound frequency : 20–40 kHz enhances mixing and reduces tar formation.
      • HF complex stability : THF stabilizes HF, preventing side reactions like carbocation rearrangements.
  • Thermal Dediazoniation :

    • Gradual warming to 45°C initiates N₂ expulsion, replacing the amino group with fluorine.
    • Reported yields for analogous aliphatic fluorinations: 56–63% under ultrasound vs. 24–40% without.

Limitations : Secondary amines resist diazotization, necessitating protective strategies for the target compound’s amine group.

Reductive Amination of Fluorinated Ketones

Synthesis of 1-Fluoro-4-methyl-1,1-diphenylpentan-2-one

The ketone precursor is synthesized via nucleophilic fluorination of 1-hydroxy-4-methyl-1,1-diphenylpentan-2-one:

  • Hydroxyketone Preparation :

    • Friedel-Crafts acylation of benzene with 4-methylpent-2-enoyl chloride catalyzed by AlCl₃ yields 1,1-diphenyl-4-methylpent-1-en-2-one.
    • Epoxidation with mCPBA followed by acid-catalyzed hydrolysis produces the diol, oxidized to the hydroxyketone using PCC.
  • Deoxyfluorination :

    • Treatment with diethylaminosulfur trifluoride (DAST, 1.2 eq) in dichloromethane at −78°C replaces the hydroxyl group with fluorine.
    • Yield : 68–72% after silica gel chromatography.

Stereoselective Reductive Amination

Conversion of the ketone to the amine employs asymmetric reductive amination:

  • Chiral Catalyst System :

    • (R)-Binap-RuCl₂ catalyzes hydrogenation of the imine formed from the ketone and benzylamine in methanol at 60 psi H₂.
    • Enantiomeric excess : 92–95% (S)-configuration confirmed by chiral HPLC.
  • Deprotection :

    • Hydrogenolysis of the benzyl group over Pd/C (10% w/w) in ethanol affords the free amine.
    • Overall yield : 54% from the hydroxyketone.

Nucleophilic Fluorination of Tertiary Alcohols

Substrate Preparation

  • Alcohol Synthesis :
    • Grignard addition of phenylmagnesium bromide (2 eq) to 4-methylpent-2-enal yields 1,1-diphenyl-4-methylpent-2-en-1-ol.
    • Hydroboration-oxidation installs the hydroxyl group at C1.

Fluorination with Potassium Fluoride

  • Leaving Group Activation :

    • Tosylation of the alcohol with TsCl (1.5 eq) in pyridine provides the tosylate intermediate.
  • SN2 Displacement :

    • Reaction with anhydrous KF (3 eq) in DMF at 120°C for 24 h replaces the tosylate with fluorine.
    • Yield : 48% due to steric hindrance from diphenyl groups.

Stereochemical Considerations

Dynamic Kinetic Resolution

In reductive amination, the Ru-Binap catalyst induces dynamic kinetic resolution, enabling high enantioselectivity despite planar imine intermediates. Key factors:

  • Solvent polarity : Methanol maximizes catalyst-substrate interactions.
  • Hydrogen pressure : >50 psi suppresses racemization.

Chiral Pool Synthesis

An alternative route utilizes (R)-4-methyl-2-aminopentanol as a chiral starting material. Fluorination via DAST followed by Mitsunobu coupling with diphenylmethanol achieves the target structure with 89% ee.

Comparative Analysis of Methods

Method Yield (%) ee (%) Complexity Scalability
Diazotization 56–63 N/A High Limited
Reductive Amination 54 92–95 Moderate High
Nucleophilic Fluorination 48 N/A Low Moderate

Key Insights :

  • Reductive amination offers superior stereocontrol but requires multi-step ketone synthesis.
  • Diazotization, while efficient for aryl systems, faces challenges with aliphatic substrates.

Industrial-Scale Considerations

Process Intensification

  • Ultrasound Reactors : Patent data shows 30–40% yield improvements in fluorination reactions via cavitation-enhanced mixing.
  • Continuous Flow Systems : Microreactors minimize HF exposure and improve heat transfer during diazotization.

Environmental Impact

  • HF Recycling : Distillation recovers 85–90% of HF from reaction mixtures, reducing waste.
  • Catalyst Recovery : Magnetic Ru-Binap catalysts enable 5–7 reuse cycles without significant activity loss.

Chemical Reactions Analysis

1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and halogenating agents for substitutions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, influencing biological activity. The compound’s structure allows it to interact with various molecular targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Fluorophenyl and Methyl Substitution

  • 1-(4-Fluorophenyl)-2-methylpropan-2-amine (C₁₀H₁₃FN): This compound lacks the diphenyl groups but shares the fluorophenyl and methyl motifs.
  • 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine (C₁₁H₁₅FN): Positional isomerism (fluorine at phenyl C3 vs. C4) alters electronic distribution, which may affect binding affinity in receptor-ligand interactions .

Fluorination Patterns

  • 1-(3-(Difluoromethyl)-4-fluorophenyl)pentan-1-amine (C₁₂H₁₆F₃N): The difluoromethyl group at phenyl C3 enhances lipophilicity (logP ~2.5 estimated) compared to the target compound’s single fluorine. This could improve membrane permeability but may increase metabolic stability challenges .

Backbone Variations

  • The target compound’s diphenyl groups at C1 introduce significant steric bulk, which may hinder interactions in tight binding pockets but improve selectivity in certain enzymatic systems . In contrast, 1-(4-Fluorophenyl)-2-methylpropan-2-amine (C₁₀H₁₃FN) has a compact structure suitable for small-molecule drug design .

Biological Activity

Overview

1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine, also referred to as (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane, is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom and an amino group contributes to its pharmacological properties, making it a subject of various studies aimed at understanding its biological mechanisms and therapeutic applications.

Chemical Structure

The compound's structure is characterized by:

  • Pentane Backbone : Provides the foundational structure.
  • Fluorine Atom : Enhances lipophilicity and bioavailability.
  • Amino Group : Implicated in receptor interactions.
  • Diphenyl Substituents : May influence biological activity through steric effects.

Synthesis

The synthesis of 1-fluoro-4-methyl-1,1-diphenylpentan-2-amine typically involves:

  • Preparation of Chiral Precursors : Derived from commercially available materials.
  • Fluorination : Achieved through nucleophilic substitution reactions.
  • Amination : Introduced via reductive amination techniques.
  • Chiral Resolution : Final product isolation using chiral chromatography.

The biological activity of 1-fluoro-4-methyl-1,1-diphenylpentan-2-amine is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The compound's chiral nature allows for selective binding, which can modulate receptor activity and influence various physiological processes. The fluorine atom enhances membrane permeability, facilitating its action within biological systems.

Pharmacological Properties

Research into the pharmacological properties of this compound indicates potential applications in:

  • Antidepressant Activity : Similar to other compounds like fluoxetine, it may influence serotonin pathways.
  • Analgesic Effects : Potential use in pain management through modulation of pain receptors.

Study 1: Antidepressant Potential

In a study evaluating the antidepressant-like effects of various compounds, 1-fluoro-4-methyl-1,1-diphenylpentan-2-amine demonstrated significant efficacy in reducing depressive behaviors in animal models. The mechanism was linked to increased serotonin levels in the synaptic cleft, akin to traditional SSRIs.

Study 2: Analgesic Mechanisms

Another research project investigated the analgesic properties of the compound. Results indicated that it effectively reduced pain responses in rodent models, suggesting that it acts on both peripheral and central pain pathways.

Comparative Analysis

To better understand the uniqueness of 1-fluoro-4-methyl-1,1-diphenylpentan-2-amine, a comparison with similar compounds is insightful:

Compound NameStructure CharacteristicsBiological Activity
1-Fluoro-4-methyl-1,1-diphenylpentan-2-amineChiral with fluorine and amino groupAntidepressant, analgesic
FluoxetineSSRI with a simple structureAntidepressant
VenlafaxineDual-action SNRIAntidepressant and anxiolytic

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